2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Description
This compound is a functionalized cyclopenta[b]pyridine derivative featuring a trifluoromethyl group at position 4, a 3-fluorobenzylsulfanyl substituent at position 2, and a nitrile group at position 2. Its synthesis typically involves cyclocondensation reactions using sodium alkoxide as a catalyst, as demonstrated in related derivatives . The compound has been investigated for corrosion inhibition properties, particularly for steel alloys in acidic environments, where its adsorption efficiency is attributed to the synergistic effects of the fluorine and sulfur-containing moieties .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N2S/c18-11-4-1-3-10(7-11)9-24-16-13(8-22)15(17(19,20)21)12-5-2-6-14(12)23-16/h1,3-4,7H,2,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYBPQHWVAFJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C(F)(F)F)C#N)SCC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopenta[b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyridine derivative.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, under specific reaction conditions.
Attachment of the 3-fluorobenzyl group: This can be accomplished through a nucleophilic substitution reaction, where the 3-fluorobenzyl group is introduced using a suitable nucleophile.
Formation of the sulfanyl linkage:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, catalytic hydrogenation.
Nucleophiles: Organolithium reagents, Grignard reagents.
Major Products
Sulfoxides and sulfones: Formed from oxidation reactions.
Amines: Formed from reduction of the nitrile group.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl and fluorobenzyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The sulfur atom may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ primarily in substituents and ring systems, impacting their physicochemical and functional properties. Key examples include:
Functional Comparisons
- Corrosion Inhibition : The target compound outperforms its 3-methylbenzyl analog (94% vs. 87% efficiency) due to the stronger electron-withdrawing effect of fluorine, which enhances adsorption on steel surfaces .
- Thermal Stability : Cyclopenta[b]pyridine derivatives generally exhibit higher thermal stability than cyclohepta[b]pyridines, as smaller rings reduce conformational flexibility .
- Computational Insights : Density Functional Theory (DFT) studies confirm that the trifluoromethyl and nitrile groups in the target compound lower energy gaps (ΔE = 3.2 eV), facilitating electron donation to metal surfaces .
Challenges and Limitations
- Solubility: The trifluoromethyl group improves lipid solubility but may reduce aqueous solubility compared to non-fluorinated analogs.
- Synthetic Complexity : Introducing the 3-fluorobenzylsulfanyl group requires precise control to avoid side reactions, unlike simpler methyl or methoxy derivatives .
Biological Activity
The compound 2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a member of the cyclopentapyridine family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and relevant case studies.
- IUPAC Name : 2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- Molecular Formula : C15H12F4N2S
- Molecular Weight : 330.33 g/mol
- CAS Number : Not available in the provided data
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Compounds containing thioether and sulfoxide groups have shown significant antibacterial and antifungal properties. For instance, thioether-containing compounds exhibited higher activities against Xanthomonas oryzae (Xoo) and Ralstonia solanacearum compared to traditional antibiotics at concentrations of 50 mg/L .
- Anticancer Potential
- Neuropharmacological Effects
Synthesis and Evaluation
Recent studies have focused on synthesizing new derivatives of cyclopentapyridine to evaluate their biological activities. For example, a study synthesized various thioether-containing compounds and assessed their effectiveness against bacterial strains. The results indicated that certain modifications, such as the introduction of trifluoromethyl groups, enhanced antimicrobial efficacy significantly .
Table of Biological Activities
The mechanisms through which these compounds exert their biological effects are varied:
- Antimicrobial Mechanism : The presence of the sulfur atom in thioether groups is believed to disrupt bacterial cell wall synthesis or function.
- Anticancer Mechanism : Interaction with specific receptors or enzymes involved in cancer cell proliferation is a proposed mechanism for anticancer activity.
- Neuropharmacological Mechanism : Modulation of neurotransmitter systems, particularly serotonin pathways, has been implicated in the observed antidepressant effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
